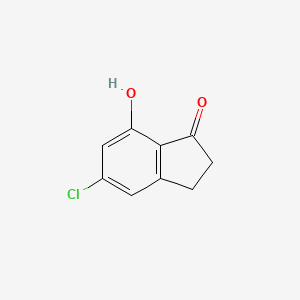

5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one

描述

The compound 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of molecules built upon a bicyclic structure where a five-membered cyclopentanone (B42830) ring is fused to a benzene (B151609) ring. rjptonline.org Its chemical identity is defined by a chlorine atom at the 5th position and a hydroxyl group at the 7th position of the aromatic ring.

| Property | Value |

| CAS Number | 1260011-25-3 |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol |

| SMILES | Clc1cc(O)c2c(c1)CCC2=O |

属性

IUPAC Name |

5-chloro-7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-3-5-1-2-7(11)9(5)8(12)4-6/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHSTHMDYUGVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244158 | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260011-25-3 | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-7-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260011-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 7 Hydroxy 2,3 Dihydro 1h Inden 1 One

Established Synthetic Routes and Precursor Chemistry

The foundational methods for synthesizing the indanone core, including 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one, primarily rely on the intramolecular Friedel-Crafts acylation. nih.govbeilstein-journals.org This classical approach typically involves the cyclization of a 3-arylpropionic acid derivative, where the aromatic ring is appropriately substituted with the desired chloro and hydroxyl (or a protected hydroxyl, like a methoxy) groups.

The synthesis generally begins with a substituted benzene (B151609) precursor. For the target molecule, a logical starting point would be a derivative of 3-chlorophenol. The precursor chemistry involves creating a 3-arylpropionic acid side chain on this aromatic core. A common method is the reaction of a substituted benzene with a succinic anhydride (B1165640) derivative or a related three-carbon electrophile.

A well-documented route for a closely related compound, 5-chloro-1-indanone (B154136), starts with 3-chlorobenzaldehyde (B42229) and malonic acid. patsnap.comgoogle.com This reaction forms 3-(3-chlorophenyl)propionic acid, which is subsequently treated with a dehydrating/activating agent, such as polyphosphoric acid (PPA) or thionyl chloride followed by a Lewis acid, to induce intramolecular acylation and form the five-membered ring. nih.govpatsnap.comgoogle.com

Table 1: Comparison of Common Established Synthetic Routes for Indanone Core

| Route | Precursors | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Intramolecular Acylation | 3-Arylpropionic Acid | Polyphosphoric Acid (PPA), SOCl₂/AlCl₃ | Well-established, reliable for many substrates. nih.gov | Often requires harsh acidic conditions, stoichiometric Lewis acids. |

| Benzoic Acid + Ethylene | Substituted Benzoic Acid, Ethylene | Thionyl Chloride, AlCl₃ | Scalable one-pot process. beilstein-journals.org | Requires handling of gaseous ethylene. |

| Nazarov Cyclization | Divinyl Ketones | Protic or Lewis Acids | Access to diverse substitution patterns. d-nb.infopreprints.org | Requires specific divinyl ketone precursors. |

Development of Novel and Efficient Synthetic Protocols

Superacid-promoted synthesis has also emerged as a powerful tool. A one-pot process using triflic acid enables the dual carbon-carbon bond formation between aryl isopropyl ketones and benzaldehydes to construct highly substituted indanones. rsc.org Furthermore, transition-metal catalysis offers milder reaction conditions. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides a versatile route to the indanone scaffold. organic-chemistry.org Rhodium-catalyzed tandem reactions performed in water represent a significant step forward, offering a more sustainable approach. organic-chemistry.org

Regioselectivity and Stereoselectivity Control in Indanone Formation

For a disubstituted indanone like this compound, achieving the correct placement of substituents on the aromatic ring (regioselectivity) is paramount. The final cyclization step is an intramolecular electrophilic aromatic substitution, and its outcome is dictated by the directing effects of the substituents already present on the ring.

In this case, the chloro group is a deactivating, ortho, para-director, while the hydroxyl group is a strongly activating, ortho, para-director. The cyclization must occur at the position that is sterically accessible and electronically favored by the combined influence of these two groups.

Research has shown that reaction conditions can be manipulated to control regioselectivity. In the synthesis of electron-rich indanones using polyphosphoric acid (PPA), the concentration of P₂O₅ in the PPA has a crucial effect. d-nb.inforug.nl It has been demonstrated that PPA with a lower P₂O₅ content can favor the formation of one regioisomer, while PPA with a higher P₂O₅ content promotes the formation of another. d-nb.info This switch is attributed to changes in the reaction mechanism, specifically whether the reaction proceeds via an acylium ion or a mixed phosphoric anhydride intermediate. d-nb.info Since the target molecule is achiral, stereoselectivity in the indanone core itself is not a factor.

Catalytic Approaches to the Synthesis of this compound

The traditional Friedel-Crafts acylation often requires more than a stoichiometric amount of a strong Lewis acid, like aluminum chloride (AlCl₃), which leads to significant waste during aqueous workup. Modern synthetic chemistry has focused on developing catalytic alternatives.

Various Lewis acids have been explored as catalysts. Indium(III) salts, for example, have proven to be highly effective and mild catalysts for intramolecular Friedel-Crafts reactions, even with deactivated aromatic rings containing halides. nih.gov Other metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have also been used to catalyze the cyclization of 3-arylpropionic acids. nih.gov Niobium(V) chloride (NbCl₅) has been employed for one-step syntheses from aromatic substrates and α,β-unsaturated acids. nih.govbeilstein-journals.org

Transition metal complexes of rhodium, palladium, and nickel have enabled novel catalytic cycles for indanone synthesis under mild conditions. organic-chemistry.org In some specialized cases, synergistic catalysis, such as combining a chiral chromium(III)-salen complex with a co-catalyst like BF₃·OEt₂, has been used for related intramolecular cyclizations, offering a pathway for asymmetric synthesis where applicable. nih.govsemanticscholar.org

Table 2: Comparison of Catalysts for Indanone Synthesis

| Catalyst Type | Examples | Typical Loading | Key Features |

|---|---|---|---|

| Stoichiometric Lewis Acid | AlCl₃, PPA | >100 mol% | Traditional, powerful, but generates significant waste. nih.gov |

| Catalytic Lewis Acid | InCl₃, Tb(OTf)₃, Zn(OTf)₂ | 10-30 mol% | Milder conditions, recyclable, effective for deactivated arenes. nih.govnih.gov |

| Solid Acid | Zeolites, Nafion-H | Varies | Recyclable, suitable for flow chemistry, environmentally friendly. beilstein-journals.orggoogle.com |

| Transition Metal | Rh, Pd, Ni complexes | <10 mol% | High efficiency, enables novel reaction pathways (e.g., carbonylation). organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design and Optimization

The synthesis of indanones has been an active area for the application of green chemistry principles, aiming to reduce environmental impact. A primary focus is replacing stoichiometric Lewis acids with true catalytic systems, which drastically reduces inorganic waste. nih.gov The use of solid acid catalysts is particularly advantageous as they can be easily recovered and reused, simplifying purification and minimizing waste streams. google.com

Solvent selection is another key aspect. The development of synthetic protocols that use water as a solvent is a significant achievement in making the process more environmentally benign. organic-chemistry.org Where organic solvents are necessary, a shift towards greener alternatives, such as 4-methyltetrahydropyran (4-MeTHP) as a substitute for traditional ethers like THF, has been explored. preprints.orgpreprints.org

Metal-free, organocatalytic approaches have also been developed. For instance, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to form indanones. rsc.org These methods avoid the use of potentially toxic and expensive heavy metals. Atom economy is also improved through the design of one-pot reactions and tandem or cascade sequences that minimize the number of separate operational steps and the isolation of intermediates. rsc.orgrsc.org

Optimization of Reaction Conditions for Scalable Production

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of the related 5-chloro-1-indanone, process patents highlight key considerations for scale-up.

One approach involves a continuous flow reactor, where the precursor is passed over a solid acid catalyst at high temperatures (200-425°C). google.comgoogle.com This method offers superior control over reaction time and temperature, improves safety by minimizing the volume of reactive material at any given moment, and allows for catalyst recycling.

In batch processes using strong acids like sulfuric acid, the method of addition and temperature control are critical. An optimized process for 5-chloro-1-indanone involves adding a solution of the precursor to sulfuric acid at an elevated temperature (90-150°C) in a controlled manner to maximize yield and product purity by minimizing the formation of byproducts and subsequent decomposition. google.com General optimization studies for related reactions focus on parameters such as catalyst loading, reaction temperature, and concentration to find a balance between reaction rate and selectivity. researchgate.net An efficient and scalable one-pot process starting from benzoic acids has also been reported, underscoring the industrial interest in streamlined synthetic routes. nih.govbeilstein-journals.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-1-indanone |

| 3-chlorobenzaldehyde |

| Malonic acid |

| 3-(3-chlorophenyl)propionic acid |

| Polyphosphoric acid (PPA) |

| Thionyl chloride |

| Aluminum chloride (AlCl₃) |

| Triflic acid |

| Indium(III) chloride (InCl₃) |

| Terbium(III) triflate (Tb(OTf)₃) |

| Niobium(V) chloride (NbCl₅) |

| Boron trifluoride etherate (BF₃·OEt₂) |

| L-proline |

Chemical Reactivity and Transformation Studies of 5 Chloro 7 Hydroxy 2,3 Dihydro 1h Inden 1 One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indenone Core

The aromatic ring of 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. However, the chloro group and the carbonyl function exert a deactivating effect. The regioselectivity of such reactions is guided by the directing effects of these substituents. While specific studies on this particular molecule are not extensively documented, the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings provide a strong predictive framework. For instance, Friedel-Crafts acylation, a common method for synthesizing related indanones, proceeds via an intramolecular electrophilic attack on an aromatic ring. The synthesis of 5-chloro-1-indanone (B154136) often involves the cyclization of 3-(3-chlorophenyl)propionic acid or its acid chloride, illustrating the susceptibility of the aromatic ring to electrophilic attack. beilstein-journals.orgnih.gov

Nucleophilic aromatic substitution on the indenone core is less common due to the electron-rich nature of the aromatic ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups and a good leaving group. Research on the nucleophilic aromatic substitution of 5-fluoro-1-indanone (B1345631) with morpholine (B109124) suggests that under specific conditions, the halogen atom can be displaced by a nucleophile. researchgate.net This indicates a potential, albeit likely challenging, pathway for the transformation of the chloro-substituted indenone.

Reactions Involving the Carbonyl Functionality

The carbonyl group at the 1-position of the indenone core is a primary site for a variety of nucleophilic addition and condensation reactions.

Aldol Condensation: The α-protons on the C-2 position are acidic and can be deprotonated to form an enolate, which can then participate in aldol-type reactions. For example, the crossed-aldol condensation of 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde (B141060) in the presence of a base like sodium hydroxide (B78521) proceeds to form a conjugated enone. tandfonline.com This type of reaction allows for the extension of the carbon framework at the C-2 position.

Reduction: The carbonyl group can be readily reduced to a hydroxyl group. For instance, the asymmetric reduction of substituted indanones can be achieved using various reducing agents, leading to the formation of the corresponding indanols. whiterose.ac.uk

Other Carbonyl Reactions: The carbonyl group can also undergo other typical reactions such as the formation of imines and related derivatives through condensation with primary amines. Reductive amination of 1-indanone with aminoacetaldehyde dimethyl acetal, followed by reduction of the intermediate imine, has been reported. nih.gov

Transformations of the Hydroxyl Group (e.g., etherification, esterification)

The phenolic hydroxyl group at the 7-position is a versatile handle for further functionalization through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. For example, the alkylation of 7-hydroxy-1-indanone (B1662038) with 1-bromo-4-pentene has been documented. nih.gov A similar reaction, the dimethylation of 1,8-dihydroxy-9,10-anthracenedione using methyl tosylate and sodium carbonate, highlights a general method for the etherification of phenolic hydroxyl groups. tandfonline.com

Esterification: Acylation of the hydroxyl group can be achieved using acylating agents such as acid chlorides or anhydrides. The protection of a hydroxyl group on a related indanone scaffold has been accomplished using tert-butoxycarbonyl (Boc), benzoyl (Bz), and pivaloyl (Piv) groups. nih.gov

Reactions Involving the Chloro Substituent (e.g., cross-coupling reactions)

The chloro substituent on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. While the reactivity of a chloro substituent is generally lower than that of bromo or iodo groups in these reactions, suitable catalytic systems can facilitate the transformation.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming biaryl linkages. Studies on the Suzuki-Miyaura coupling of 5-bromo-1-indanone (B130187) with various boronic acids have demonstrated the feasibility of functionalizing the 5-position of the indanone core with different aryl groups. researchgate.net By analogy, it is expected that this compound could undergo similar transformations, likely requiring more forcing conditions or specialized catalyst systems to activate the C-Cl bond.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| 5-Bromo-1-indanone | Phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene | 5-Phenyl-1-indanone | researchgate.net |

| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd(PPh3)4, K2CO3, Toluene | 5-(4-Methoxyphenyl)-1-indanone | researchgate.net |

| 5-Bromo-1-indanone | 4-Thiomethylphenylboronic acid | Pd(PPh3)4, K2CO3, Toluene | 5-(4-Thiomethylphenyl)-1-indanone | researchgate.net |

| 5-Bromo-1-indanone | 4-Ethylphenylboronic acid | Pd(PPh3)4, K2CO3, Toluene | 5-(4-Ethylphenyl)-1-indanone | researchgate.net |

Reduction and Oxidation Pathways of the Indenone Moiety

The indenone moiety can undergo both reduction and oxidation reactions, affecting both the carbonyl group and the dihydroindenone ring system.

Reduction: As mentioned in section 3.2, the carbonyl group can be selectively reduced to an alcohol. Further reduction of the aromatic ring is also possible under more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature, although this is a less common transformation for this class of compounds.

Oxidation: The benzylic C-H bonds of the dihydroindenone ring are susceptible to oxidation. While specific examples for this compound are scarce, related indanone systems can be oxidized at the benzylic position.

Cycloaddition and Condensation Reactions for Scaffold Expansion

The indenone scaffold can be expanded through various cycloaddition and condensation reactions, leading to more complex polycyclic structures.

[5+2] Cycloaddition: The in-situ generated enolate or a related cationic intermediate from 3-hydroxy-1-indanones can undergo a formal [5+2] cycloaddition with alkynes to yield polycarbocyclic scaffolds. nih.gov

Photocycloaddition: The aromatic ring of 1-indanones can participate in photochemical reactions. For instance, 4-substituted 7-(4'-alkenyloxy)-1-indanones have been shown to undergo an intramolecular ortho photocycloaddition, leading to complex pentacyclic products through a cascade process. nih.govacs.org

Condensation Reactions: As discussed in section 3.2, aldol-type condensations provide a route for scaffold expansion. Additionally, multicomponent reactions involving 1-indanones can lead to the formation of spirocarbocycles. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies on the reactions of this compound are not widely reported. However, the mechanisms of the fundamental reactions it undergoes are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the generation of an electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (arenium ion). Subsequent loss of a proton restores aromaticity.

Nucleophilic Addition to Carbonyl: A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

Cross-Coupling Reactions: The mechanism of Suzuki-Miyaura coupling, for example, involves a catalytic cycle of oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the coupled product and regenerate the catalyst.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 7 Hydroxy 2,3 Dihydro 1h Inden 1 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons on the benzene (B151609) ring will appear as doublets, with their chemical shifts influenced by the electron-withdrawing chloro and carbonyl groups and the electron-donating hydroxyl group. The four aliphatic protons of the dihydroindene core would present as two sets of triplets, corresponding to the two methylene (B1212753) groups at positions 2 and 3. The phenolic hydroxyl proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C1) is expected to be the most downfield-shifted signal. The aromatic carbons will have chemical shifts determined by their substitution pattern, with the carbon bearing the chloro group (C5) and the hydroxyl group (C7) showing characteristic shifts. The two aliphatic methylene carbons (C2 and C3) will appear in the upfield region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the connectivity of the methylene protons at C2 and C3, and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the methylene and aromatic C-H units.

Solid-State NMR: While less common for molecules of this size, solid-state NMR could provide insights into the molecular conformation and packing in the crystalline state, revealing information about intermolecular interactions such as hydrogen bonding involving the hydroxyl and carbonyl groups.

Predicted ¹H and ¹³C NMR Data Note: These are predicted chemical shifts (in ppm) and may vary based on the solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | ~200 |

| C2 | ~2.7 (t) | ~30 |

| C3 | ~3.1 (t) | ~36 |

| C3a | - | ~145 |

| C4 | ~7.3 (d) | ~125 |

| C5 | - | ~130 |

| C6 | ~7.0 (d) | ~120 |

| C7 | - | ~155 |

| C7a | - | ~135 |

Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening suggesting hydrogen bonding. A sharp, intense absorption around 1700-1740 cm⁻¹ would correspond to the C=O stretching of the ketone. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹. The NIST WebBook provides an IR spectrum for the related compound 5-Chloro-1-indanone (B154136), which shows a strong carbonyl peak and aromatic C-H stretches, consistent with these predictions nist.gov.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, although potentially weaker than in the IR spectrum. The symmetry of the molecule influences the intensity of Raman bands, providing additional structural clues.

Vibrational Mode Assignments

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch | 1700-1740 |

| Aromatic C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions corresponding to π → π* and n → π* transitions. The aromatic ring and the carbonyl group are the primary chromophores. The benzene ring will give rise to intense π → π* transitions, typically below 280 nm. The carbonyl group will exhibit a weaker n → π* transition at a longer wavelength, often above 300 nm. The presence of the hydroxyl and chloro substituents on the aromatic ring will act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indanone.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis nih.govlongdom.org. The exact mass of the molecular ion of this compound (C₉H₇ClO₂) can be calculated and compared with the experimental value to confirm its elemental formula. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Predicted Fragmentation Pattern: Under electron ionization (EI), the molecule would likely undergo characteristic fragmentations. A common fragmentation pathway for ketones is the alpha-cleavage, which could lead to the loss of CO. Fragmentation could also involve the loss of a chlorine atom or the ethylene bridge of the five-membered ring.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsional angles of this compound. It would also reveal the details of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the carbonyl group of a neighboring molecule, which dictate the crystal packing. While no crystal structure for the title compound is publicly available, a study on a derivative, 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, has been reported, confirming the absolute configuration of its chiral center using this technique nih.gov. This suggests that the indanone core is amenable to crystallographic analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

The parent compound, this compound, is achiral. However, substitution at the C2 position can introduce a chiral center, leading to a pair of enantiomers. Chiroptical techniques like circular dichroism (CD) are essential for studying such optically active derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. For a chiral derivative of this compound, the CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the chromophores, allowing for the assignment of the absolute configuration. The aforementioned study on a chiral derivative of 5-chloro-2,3-dihydro-1H-inden-1-one utilized specific rotation measurements to distinguish between the enantiomers nih.gov.

Computational Chemistry and Theoretical Studies of 5 Chloro 7 Hydroxy 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netrsc.org For 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into its molecular properties. epstem.net These calculations yield optimized molecular geometry and various electronic descriptors. researchgate.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. Other properties such as dipole moment, polarizability, and hyperpolarizability can also be computed to understand the molecule's response to external electric fields. epstem.net

Table 1: Hypothetical DFT-Calculated Molecular Properties

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -875.432 | Hartree |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 4.32 | eV |

| Dipole Moment | 2.54 | Debye |

Quantum Chemical Predictions of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. rsc.orgresearchgate.net These theoretical predictions can validate experimental findings and aid in the structural elucidation of complex molecules. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. mdpi.com Comparing these predicted shifts with experimental data helps confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., C=O stretch, O-H bend, C-Cl stretch) to the experimentally observed absorption bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption wavelengths (λmax). Such predictions can help understand the electronic structure and chromophoric properties of the molecule. nih.gov

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - OH proton | 8.5 | 8.7 |

| ¹³C NMR (δ, ppm) - Carbonyl C | 195.2 | 196.5 |

| IR Frequency (cm⁻¹) - C=O stretch | 1685 | 1690 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For a molecule like this compound, which has a non-planar five-membered ring, different puckered conformations are possible.

The process involves mapping the potential energy surface (PES) by systematically changing key dihedral angles within the molecule. weizmann.ac.ilyoutube.com Computational methods can identify local energy minima, which correspond to stable conformers, and the transition states that connect them. weizmann.ac.il This analysis reveals the most stable conformation (the global minimum) and the energy barriers to rotation between different conformers. nih.govacs.org For cyclic systems, this is crucial for understanding their structural flexibility and how their shape influences reactivity. libretexts.org The results of a PES scan can be visualized in a potential energy diagram, which plots energy against the degree of rotation around a specific bond. youtube.com

Table 3: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C2-C3-C3a-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Envelope) | 15.2° | 0.00 | 75.8 |

Molecular Dynamics Simulations for Solvent Effects or Interactions with Non-Biological Matrices

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their interactions with their environment. mdpi.com MD can be used to investigate how solvents affect the structure and properties of this compound. chemrxiv.org By simulating the molecule in a box of explicit solvent molecules (like water or methanol), one can observe phenomena such as the formation of solvation shells and specific hydrogen bonding patterns. nih.gov

These simulations are also valuable for understanding how the molecule interacts with non-biological matrices, such as polymer surfaces or carbon nanotubes. chemrxiv.orgrsc.org By modeling the molecule near a surface, it is possible to calculate adsorption energies and determine the preferred orientation of the molecule on the surface. rsc.org This information is critical for applications in materials science, such as designing coatings or composite materials. The simulations can reveal how factors like π-π stacking and hydrogen bonds drive these interactions. mdpi.com

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry offers powerful tools for elucidating reaction mechanisms. rsc.orgsmu.edu For the synthesis or degradation of this compound, quantum chemical calculations can map out the entire reaction pathway. rsc.org This involves identifying all relevant intermediates and, crucially, the transition state (TS) structures that connect them.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. smu.edu The height of the energy barrier at the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. rsc.org This approach can be used to explore different potential synthetic routes, such as those involving intramolecular cyclizations, to identify the most energetically favorable pathway. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Science Applications

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. mdpi.com In material science, QSPR models can be developed to predict properties like melting point, refractive index, solubility, or thermal stability for a series of related compounds. researchgate.net

To build a QSPR model for materials containing this compound, one would first calculate a wide range of molecular descriptors for this and similar molecules. These descriptors can be constitutional, topological, or quantum-chemical (e.g., HOMO energy, dipole moment). nih.gov Then, using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates these descriptors with an experimentally measured property. mdpi.comj-octa.com A robust QSPR model can then be used for the virtual screening of new, unsynthesized compounds to identify candidates with desired material properties. researchgate.net

Synthetic Applications and Utility As a Building Block

Role as an Intermediate in the Total Synthesis of Complex Natural Products

There is currently no readily available scientific literature detailing the use of 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one as a key intermediate in the total synthesis of complex natural products.

Precursor for the Development of Novel Organic Reagents and Catalysts

Information regarding the application of this compound as a precursor for the development of novel organic reagents and catalysts is not present in the surveyed scientific literature.

Applications in Materials Science

The utility of this compound in materials science, such as its use as a monomer for functional polymers, in the formulation of liquid crystals, or in the synthesis of organic dyes and optoelectronic materials, is not documented in available research.

Utility in Agrochemical Research and Development

While the broader class of indanone derivatives has been investigated in agrochemical research, specific studies detailing the utility of this compound as an intermediate for herbicides, fungicides, or plant growth regulators are not found in the public domain. A related compound, methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, is mentioned in the context of agricultural chemical synthesis, suggesting that structurally similar compounds have relevance in this field.

Development of Chemical Probes and Analytical Standards for Environmental Monitoring

There is no information available in the scientific literature on the use of this compound for the development of chemical probes or as an analytical standard for environmental monitoring purposes.

Synthesis of Specialty Chemicals for Industrial Applications

Specific examples of the application of this compound in the synthesis of specialty chemicals for industrial use are not detailed in the available scientific and technical literature.

Synthesis and Investigation of Derivatives and Analogues of 5 Chloro 7 Hydroxy 2,3 Dihydro 1h Inden 1 One

Systematic Structural Modifications of the Indanone Framework

The 1-indanone (B140024) skeleton is a privileged structure that has been the subject of extensive synthetic exploration. beilstein-journals.org Systematic modifications of the 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one framework can be envisioned at several positions to modulate its physicochemical and biological properties. These modifications can include alterations to the five-membered ring, the aromatic ring, and the ketone functionality.

Key systematic modifications include:

Substitution on the Aromatic Ring: Introduction of various substituents on the benzene (B151609) ring can significantly influence the electronic properties of the molecule. Common modifications involve the introduction of electron-donating or electron-withdrawing groups to alter reactivity and potential biological interactions. nih.gov

Modification of the Five-Membered Ring: The cyclopentanone (B42830) moiety can be functionalized at the C-2 and C-3 positions. For instance, alkylation or arylation at the C-2 position can introduce steric bulk and additional functional groups. nih.gov

Alteration of the Ketone Group: The carbonyl group can be converted to other functionalities, such as alcohols, oximes, or hydrazones, to explore different chemical spaces and biological activities.

These systematic modifications allow for the fine-tuning of the molecule's properties for various applications.

Synthesis and Characterization of Substituted Indenone Analogues

The synthesis of substituted indenone analogues often involves multi-step reaction sequences. A common strategy is the Claisen-Schmidt condensation between a substituted 1-indanone and an aromatic aldehyde to yield 2-benzylidene-1-indanone (B110557) derivatives. nih.gov For instance, the reaction of a 1-indanone with various benzaldehydes can be catalyzed by acids or bases. nih.gov

Another powerful method for the synthesis of substituted indanones is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents. For example, 5-bromo-1-indanone (B130187) can be coupled with various boronic acids to yield 5-aryl-1-indanone derivatives. researchgate.net The resulting compounds are typically characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. researchgate.net

The Nazarov cyclization is another key reaction for the synthesis of indanones and indenones from chalcone (B49325) precursors. nih.gov This acid-catalyzed electrocyclic reaction provides a route to functionalized indanone cores. beilstein-journals.org

Derivatization at the Hydroxyl and Chloro Functional Groups

The hydroxyl and chloro groups of this compound are prime sites for derivatization to create a diverse range of analogues.

Hydroxyl Group Derivatization: The phenolic hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups. Common derivatization reactions for hydroxyl groups include:

Etherification: Reaction with alkyl halides in the presence of a base.

Esterification: Acylation with acyl chlorides or anhydrides. researchgate.netnih.gov

Sulfonylation: Reaction with sulfonyl chlorides. nih.gov These reactions can be used to introduce a variety of substituents, thereby modifying the molecule's polarity, solubility, and biological activity. researchgate.netnih.gov

Chloro Group Derivatization: The chloro substituent can be replaced through nucleophilic aromatic substitution, although this often requires harsh reaction conditions. More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions, can be employed to replace the chlorine atom with a wide array of functional groups, including aryl, alkyl, and amino moieties.

Creation of Extended Polycyclic Systems Incorporating the Indanone Unit

The indanone core can serve as a building block for the construction of more complex, extended polycyclic systems. nih.gov These larger structures are of interest in materials science and for their potential as novel therapeutic agents. Annulation reactions involving 1-indanones are a primary strategy for creating fused- and spirocyclic frameworks. nih.govscispace.com

Methods for creating extended polycyclic systems include:

Ring Expansion Reactions: Carbonyl compounds like 1-indanone can undergo ring expansion to form larger carbocyclic systems. scispace.com

Cycloaddition Reactions: The indanone moiety can participate in cycloaddition reactions to form fused polycyclic compounds. For instance, a manganese-catalyzed [2+2+2] cycloaddition of a 2-carbonyl indanone with a terminal alkyne has been reported. nih.gov

Photochemical Reactions: Photochemical cycloadditions of indanone substrates can lead to the formation of strained polycyclic frameworks. nih.gov

These strategies enable the synthesis of diverse and complex molecular architectures based on the indanone scaffold. scispace.com

Exploration of Structure-Property Relationships for Material or Agrochemical Endeavors

The systematic modification of the indanone framework allows for the exploration of structure-property relationships, which is crucial for the development of new materials and agrochemicals. nih.govmdpi.com

In Materials Science: Indanone derivatives have been investigated for their potential in photovoltaic and luminescence applications. nih.gov The introduction of specific functional groups can tune the electronic and photophysical properties of these molecules. For example, fluorinated indanone derivatives have been synthesized to study the effect of fluorine substitution on their properties. mdpi.com

In Agrochemicals: The indanone scaffold is present in molecules with herbicidal, fungicidal, and insecticidal properties. nih.gov For instance, 5-chloro-1-indanone (B154136) is a known intermediate in the synthesis of certain agrochemicals. google.com Structure-activity relationship (SAR) studies on chalcone derivatives containing an indanone moiety have revealed that the nature and position of substituents can significantly impact their antiviral activity against plant viruses like the tobacco mosaic virus. acs.org

Advanced Methodologies for Libraries of Indanone Derivatives

The development of efficient and diverse synthetic methods is essential for creating libraries of indanone derivatives for high-throughput screening in drug discovery and materials science. Advanced methodologies focus on combinatorial approaches and the use of modern synthetic techniques.

Key advanced methodologies include:

One-Pot Reactions: Sequences where multiple reaction steps are carried out in a single reaction vessel, such as a one-pot Suzuki-Miyaura cross-coupling/acid-catalyzed cyclization, can streamline the synthesis of substituted indanones. rsc.org

Palladium-Catalyzed Cyclizations: Efficient methods for the synthesis of 1-indanones from 3-(2-iodoaryl)propanenitriles have been developed using palladium catalysis. nih.gov

Photocatalytic Synthesis: Radical cascade cyclizations initiated by photoredox catalysis offer a mild and environmentally friendly approach to constructing indanone skeletons. acs.org

These advanced methods facilitate the rapid generation of diverse libraries of indanone derivatives for further investigation.

Advanced Analytical Techniques for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one and for analyzing it within complex mixtures. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

A typical RP-HPLC method for this compound would utilize a C18 column, which provides excellent retention and resolution for aromatic ketones. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of an acid like formic acid or phosphoric acid to ensure good peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target analyte from both more polar and less polar impurities.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. This compound is expected to exhibit strong UV absorbance due to its aromatic ring and conjugated ketone system. A full UV-Vis spectrum can be recorded for peak identification and purity assessment. For quantitative analysis, a specific wavelength, typically corresponding to the absorbance maximum (λmax), is monitored.

Interactive Data Table: Hypothetical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 265 nm |

| Expected Retention Time | ~12.5 min |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its polar hydroxyl group, is not sufficiently volatile for direct GC analysis and is prone to thermal degradation. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

A common derivatization technique for compounds containing phenolic hydroxyl groups is silylation. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.netresearch-solution.comthermofisher.comresearchgate.net This process significantly increases the volatility of the analyte. scispace.com

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically one with a nonpolar stationary phase like a 5% phenyl-polydimethylsiloxane. The separated components then enter the mass spectrometer, which serves as a highly selective and sensitive detector. The mass spectrometer ionizes the derivatized molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint for identification. The fragmentation pattern of the silylated derivative can provide further structural confirmation. nih.gov

Interactive Data Table: Illustrative GC-MS Parameters for TMS-Derivative

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Expected m/z of Molecular Ion [M]⁺ | 254 |

| Key Fragment Ions (m/z) | 239 ([M-CH₃]⁺), 199 ([M-C₄H₇]⁺) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the analysis of this compound in complex matrices, such as environmental or industrial process samples, where trace-level detection and quantification are required.

The LC separation is typically performed under reversed-phase conditions similar to those described for HPLC. The eluent from the LC column is directed into the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, which is advantageous for quantitative analysis. Given the presence of the acidic hydroxyl group, the analysis would likely be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.

In the tandem mass spectrometer, the [M-H]⁻ ion (the precursor ion) is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as only molecules that undergo a specific fragmentation pathway are detected.

Interactive Data Table: Representative LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | UHPLC |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 181.0 |

| Product Ions (m/z) for MRM | 153.0 (loss of CO), 117.0 (loss of CO and HCl) |

| Collision Energy | -15 eV, -25 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry. utah.eduresearchgate.netpreprints.org

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The aliphatic protons of the five-membered ring would appear in the upfield region, with their chemical shifts and couplings providing information about their relative positions. The hydroxyl proton would typically appear as a broad singlet, the position of which can be concentration and solvent dependent.

Furthermore, NMR can be used for quantitative analysis (qNMR). nih.govnih.govbipm.orgresearchgate.netresolvemass.ca By integrating the area of a specific proton signal of the analyte and comparing it to the integral of a known amount of an internal standard, the absolute purity of the sample can be determined with high accuracy and precision, without the need for a reference standard of the analyte itself. nih.govnih.govbipm.orgresearchgate.netresolvemass.ca

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~205 |

| C2 | ~2.7 | ~36 |

| C3 | ~3.1 | ~26 |

| C3a | - | ~135 |

| C4 | ~7.4 | ~125 |

| C5 | - | ~130 |

| C6 | ~7.0 | ~120 |

| C7 | - | ~155 |

| C7a | - | ~145 |

| 7-OH | ~5.5 (broad s) | - |

Spectrophotometric and Electrochemical Methods for Trace Analysis in Non-Biological Matrices

For rapid and cost-effective trace analysis in non-biological matrices like water, spectrophotometric and electrochemical methods can be employed.

Spectrophotometric methods are based on the principle that this compound absorbs light in the UV-Vis region. A simple quantification can be achieved by measuring the absorbance at its λmax and using a calibration curve prepared with standards of known concentrations. ijset.inresearchgate.netresearchgate.nethunterlab.com For the analysis of total phenolic content in a sample, the Folin-Ciocalteu method can be adapted. mdpi.comoup.comnih.govresearchgate.netucdavis.edu This method involves the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured colorimetrically. mdpi.comoup.comnih.govresearchgate.netucdavis.edu

Electrochemical methods , such as voltammetry, offer high sensitivity for the detection of electroactive compounds. The phenolic hydroxyl group in this compound is susceptible to oxidation at an electrode surface. Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to study its redox behavior and for quantitative analysis. scispace.comresearchgate.netcolab.wsresearchgate.netuark.eduresearchgate.netnih.govpineresearch.comwikipedia.org The oxidation potential can provide qualitative information, while the peak current is proportional to the concentration of the analyte. Modified electrodes can be used to enhance sensitivity and selectivity.

Interactive Data Table: Comparison of Trace Analysis Methods

| Method | Principle | Typical Application | Advantages |

| UV-Vis Spectrophotometry | Measures absorbance of light | Rapid quantification in clear solutions | Simple, fast, low cost |

| Folin-Ciocalteu Assay | Colorimetric reaction with phenolic groups | Estimation of total phenolic content | Well-established, good for screening |

| Differential Pulse Voltammetry | Measures current from oxidation at an electrode | Trace analysis in aqueous samples | High sensitivity, rapid analysis |

Development and Validation of Robust Analytical Methods for Industrial and Environmental Applications

The development and validation of analytical methods are critical to ensure that they are reliable, accurate, and fit for their intended purpose in both industrial quality control and environmental monitoring. europa.euich.orgbiotech-spain.comich.orgeuropa.eu This process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.orgbiotech-spain.comich.orgeuropa.eu

For industrial applications , the focus is on purity assessment, quantification of impurities, and monitoring of reaction progress. The validation of an HPLC method, for instance, would involve demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

For environmental applications , the methods must be capable of detecting and quantifying low levels of the compound in complex matrices like water or soil. weber.huepa.govusgs.gov This requires the development of efficient sample extraction and clean-up procedures to remove interfering substances. Method validation would also include the determination of the limit of detection (LOD) and the limit of quantification (LOQ). The U.S. Environmental Protection Agency (EPA) provides specific guidelines and methods for the analysis of organic compounds in environmental samples. weber.huepa.govepa.gov

The validation process ensures that the analytical data generated is reliable and can be used to make informed decisions regarding product quality, process control, and environmental protection.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

Traditional syntheses of indanones, such as the Friedel-Crafts reaction and Nazarov cyclization, often rely on harsh reagents, high temperatures, and environmentally harmful solvents. preprints.org Future research is poised to pivot towards greener and more efficient synthetic strategies for producing 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one.

Key Opportunities:

Catalytic Systems: Exploring novel metal-based or organocatalytic systems can lead to milder reaction conditions and higher yields. For instance, rhodium-catalyzed reactions have shown promise for synthesizing substituted indanones in an aqueous medium, a significant step towards sustainability. organic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve energy efficiency compared to conventional heating methods. nih.gov

Bio-catalysis: Employing enzymes as catalysts offers a highly specific and environmentally benign route, minimizing by-product formation.

Green Solvents: Replacing hazardous solvents with greener alternatives like 4-methyltetrahydropyran (4-MeTHP) or even water can significantly reduce the environmental footprint of the synthesis. organic-chemistry.orgscilit.com

A comparative look at traditional versus emerging sustainable methods highlights the potential for improvement:

| Feature | Traditional Methods (e.g., Friedel-Crafts) | Emerging Sustainable Methods |

| Catalyst | Stoichiometric strong acids (e.g., AlCl₃) | Catalytic amounts of metal complexes or organocatalysts |

| Solvent | Often chlorinated hydrocarbons | Water, ionic liquids, green solvents (e.g., 4-MeTHP) |

| Energy | High-temperature conventional heating | Microwave irradiation, lower temperatures |

| Waste | Significant hazardous waste | Reduced waste, potential for catalyst recycling |

| Atom Economy | Moderate | Potentially higher through one-pot processes |

Discovery of Unprecedented Reactivity and Transformations

The specific arrangement of the chloro, hydroxy, and ketone functional groups on the indanone core of this compound suggests a rich and complex reactivity profile waiting to be explored. The electron-withdrawing nature of the chlorine and carbonyl group, combined with the electron-donating and directing effects of the hydroxyl group, creates a unique electronic landscape.

Future research will likely focus on leveraging this unique structure to achieve novel chemical transformations. This could involve selective reactions at the aromatic ring, the carbonyl group, or the adjacent methylene (B1212753) positions. Understanding how the substituents influence the reactivity of the indanone core will be crucial for designing new synthetic pathways and creating complex molecular architectures. nbinno.com For example, the hydroxyl and chloro groups can direct further substitutions on the aromatic ring, while the ketone can be a handle for various condensation and addition reactions. rsc.org

Design and Synthesis of Advanced Functional Materials Based on the Indanone Core

While much of the historical focus on indanones has been in medicine, their rigid, planar structure makes them excellent candidates for advanced functional materials. nih.govresearchgate.net The specific properties of this compound could be harnessed for applications in materials science.

Potential Research Avenues:

Organic Electronics: The indanone core can be incorporated into larger conjugated systems to create organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chloro and hydroxy substituents can be used to fine-tune the electronic properties, such as the HOMO/LUMO energy levels.

Fluorescent Probes: Modification of the indanone structure could lead to the development of novel fluorescent sensors for detecting specific ions, molecules, or changes in the cellular environment.

Liquid Crystals: The rigid nature of the indanone scaffold is a desirable feature for designing liquid crystalline materials with specific optical and electronic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, modern automation and flow chemistry techniques are indispensable. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers superior control over reaction parameters, enhanced safety, and easier scalability. researchgate.net

A patent for the related compound, 5-chloro-2,3-dihydro-1H-inden-1-one, already describes the use of a continuous flow reactor to improve yield and minimize by-product formation, demonstrating the feasibility of this approach for the indanone family. google.com

Integrating flow reactors with automated systems guided by optimization algorithms can create powerful, self-optimizing platforms. mit.edu These systems can rapidly screen different catalysts, solvents, and reaction conditions to quickly identify the optimal synthetic route for this compound and its derivatives, significantly speeding up the research and development cycle.

Opportunities in Targeted Agrochemical Development and Environmental Remediation Strategies

The indanone scaffold is a well-established pharmacophore in agrochemicals. nih.gov Notably, indanone derivatives are precursors to potent insecticides, fungicides, and herbicides. nih.gov For example, the related 5-chloro-2,3-dihydro-1H-inden-1-one is a known intermediate in the synthesis of arthropodicidal compounds. google.com This provides a strong rationale for exploring this compound as a building block for new, highly targeted, and potentially more biodegradable agrochemicals.

In the realm of environmental science, the phenolic and chlorinated structure of the molecule suggests potential applications in remediation. Chlorinated aromatic compounds are significant environmental pollutants, and research into their microbial degradation is an active field. nih.govepa.gov Future studies could investigate the biodegradability of this compound or its potential use as a synthon to create chelating agents or catalysts for breaking down more persistent pollutants.

Harnessing Artificial Intelligence and Machine Learning for Predictive Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and data-driven discovery. rjptonline.orgiscientific.org For a molecule like this compound, these technologies offer immense opportunities.

Future Applications of AI/ML:

Reaction Prediction: ML models can be trained on vast reaction databases to predict the most likely outcomes of reactions involving the indanone core, saving valuable lab time and resources. stanford.edursc.org

Retrosynthesis Planning: AI tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, which can then be validated experimentally. biopharmatrend.com

Property Prediction: AI can predict the physicochemical and biological properties of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large libraries of compounds to identify promising candidates for specific applications, such as new drugs or materials, before committing to their synthesis. bioxone.inorange.comcapgemini.com

By combining computational predictions with experimental validation, researchers can navigate the vast chemical space more efficiently, accelerating the pace of discovery and innovation centered around the versatile this compound scaffold.

常见问题

Q. What are the common synthetic routes for 5-Chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation, followed by halogenation and hydroxylation. For example:

Friedel-Crafts Acylation: React indene derivatives with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane.

Halogenation: Introduce chlorine at position 5 using N-chlorosuccinimide (NCS) in DMF at 60°C.

Hydroxylation: Achieve hydroxylation at position 7 via demethylation of a methoxy precursor using BBr₃ in CH₂Cl₂.

Optimization Tips:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR:

- Hydroxyl proton (δ 9.8–10.2 ppm, broad singlet).

- Chlorine-substituted aromatic protons (δ 7.2–7.5 ppm, doublet splitting).

- Carbonyl carbon (δ 195–205 ppm in ¹³C NMR).

- IR Spectroscopy:

- O–H stretch (3200–3600 cm⁻¹).

- C=O stretch (1680–1720 cm⁻¹).

- Mass Spectrometry (HRMS):

Q. How does the chloro substituent at position 5 influence the compound’s reactivity compared to other halogenated analogs?

Methodological Answer: Chlorine’s electronegativity increases electron-withdrawing effects, altering reactivity:

- Nucleophilic Substitution: Less reactive than bromo analogs (e.g., 5-Bromo-7-hydroxy derivative) due to weaker C–X bond polarization.

- Electronic Effects:

- Reduces electron density at position 7 (hydroxyl group), lowering pKa (~8.2 vs. 9.1 for non-chlorinated analogs).

- Stabilizes intermediates in Michael addition reactions.

Comparative Data:

| Substituent (Position 5) | C–X Bond Length (Å) | Hammett σₚ Value |

|---|---|---|

| Cl | 1.74 | +0.23 |

| Br | 1.90 | +0.26 |

| F | 1.40 | +0.06 |

| Data derived from crystallographic studies and computational models . |

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do these correlate with experimental observations?

Methodological Answer:

- DFT Setup:

- Use Gaussian-03 with B3LYP/6-31G(d,p) basis set.

- Calculate HOMO-LUMO gap (ΔE ≈ 4.1 eV), electronegativity (χ ≈ 3.8 eV), and global electrophilicity index (ω ≈ 1.5 eV).

- Validation:

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding the compound’s bioactivity?

Methodological Answer:

- Triangulation Approach:

- Purity Verification: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Dose-Response Curves: Re-evaluate MIC values against E. coli (reported MIC: 12.5 μg/mL) using standardized CLSI protocols.

- Computational Reassessment: Account for solvent effects (PCM model) in DFT calculations to refine bioactivity predictions.

- Case Study: Discrepancies in logP (experimental: 2.1 vs. computed: 2.5) resolved by incorporating explicit water molecules in simulations .

Q. What challenges arise in crystallographic analysis of this compound, and how can software like SHELX address them?

Methodological Answer:

- Challenges:

- Weak diffraction due to small crystal size (<0.1 mm³).

- Twinning or disorder in the hydroxyl group.

- SHELX Workflow:

- Data Integration: Use SHELXC for high-resolution (<1.0 Å) data.

- Phasing: Apply SHELXD for direct methods or SAD/MAD if heavy atoms are present.

- Refinement: SHELXL with restraints for thermal parameters (ADPs) of disordered regions.

Tip: For twinned data, apply TWIN/BASF commands to refine scale factors .

Q. What strategies can be employed to establish structure-activity relationships (SAR) for derivatives of this compound in antimicrobial studies?

Methodological Answer:

- Systematic Substitution:

- Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at positions 5 and 7.

- Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.

- Key Parameters:

- Lipophilicity (logP): Optimize for membrane permeability (ideal range: 1.5–2.5).

- H-bond donors: ≤2 (to enhance bioavailability).

- Data Analysis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。